2-Methyl-4-(3-methyl-2H-aziren-2-ylidene)pent-2-enenitrile
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Overview
Description
2-Methyl-4-(3-methyl-2H-aziren-2-ylidene)pent-2-enenitrile is an organic compound characterized by its unique structure, which includes an azirine ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(3-methyl-2H-aziren-2-ylidene)pent-2-enenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable nitrile precursor in the presence of a base and a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(3-methyl-2H-aziren-2-ylidene)pent-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The azirine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and alcohols can react with the azirine ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
2-Methyl-4-(3-methyl-2H-aziren-2-ylidene)pent-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug design.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(3-methyl-2H-aziren-2-ylidene)pent-2-enenitrile involves its interaction with molecular targets through its functional groups. The azirine ring and nitrile group can participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Acetonitrile: A simpler nitrile compound used as a solvent and reagent in organic synthesis.
Acrylonitrile: Used in the production of plastics and synthetic fibers.
Butyronitrile: Another nitrile compound with applications in organic synthesis.
Uniqueness
2-Methyl-4-(3-methyl-2H-aziren-2-ylidene)pent-2-enenitrile is unique due to its azirine ring, which imparts distinct reactivity and potential for diverse applications. Its structure allows for a range of chemical transformations that are not possible with simpler nitrile compounds.
Properties
CAS No. |
646055-09-6 |
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Molecular Formula |
C9H10N2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-methyl-4-(3-methylazirin-2-ylidene)pent-2-enenitrile |
InChI |
InChI=1S/C9H10N2/c1-6(5-10)4-7(2)9-8(3)11-9/h4H,1-3H3 |
InChI Key |
FSOOASDPOCCSSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC1=C(C)C=C(C)C#N |
Origin of Product |
United States |
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